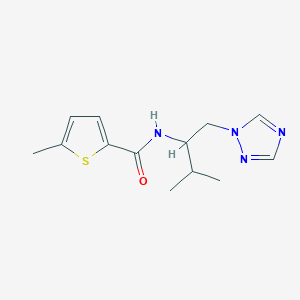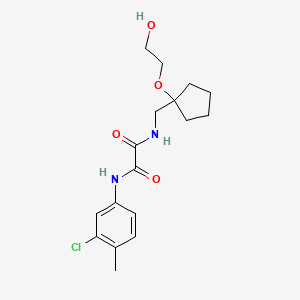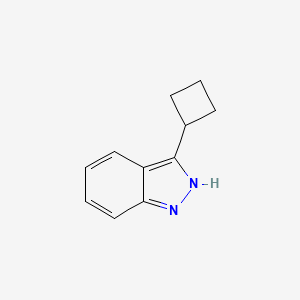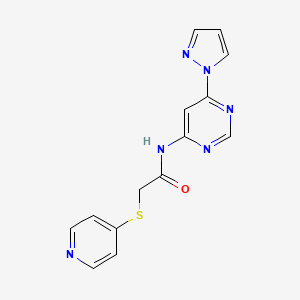![molecular formula C18H13BrN2OS2 B2601227 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 872197-71-2](/img/no-structure.png)
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione is a useful research compound. Its molecular formula is C18H13BrN2OS2 and its molecular weight is 417.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
Research has demonstrated various methodologies for synthesizing pyrimidine derivatives and exploring their potential applications. For example, Rahimizadeh et al. (2007) describe a route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, highlighting a process that involves treating certain pyrimidine compounds with carbon disulfide and alkyl halides to produce intermediates that can be further modified to yield 3-(alkylsulfanyl)-7-chloro-1,5-dimethyl-1H-pyrimido derivatives (Rahimizadeh, Nikpour, & Bakavoli, 2007). This synthesis pathway opens the door for the creation of a broad range of compounds with potential biological or material applications.
Biological Activity
Some derivatives have been studied for their antimicrobial activities. For instance, El-Gazzar et al. (2008) synthesized new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives and evaluated their preliminary antimicrobial activity, discovering that some of these derivatives exhibited significant antibacterial and antifungal properties (El-Gazzar, Aly, Zaki, & Hafez, 2008).
Corrosion Inhibition
The compound's derivatives have also been investigated for their potential as corrosion inhibitors. Soltani et al. (2015) explored the inhibition of mild steel corrosion in sulfuric acid by pyrimidine-2-thione derivatives, demonstrating that these compounds effectively hinder corrosion processes by adsorbing on the metal surface, following the Langmuir adsorption isotherm (Soltani, Behpour, Oguzie, Mahluji, & Ghasemzadeh, 2015).
Dual Inhibition of Enzymes
Gangjee et al. (2008) synthesized analogues as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), identifying compounds that exhibit potent inhibitory activities against both enzymes, suggesting potential applications in cancer therapy (Gangjee, Qiu, Li, & Kisliuk, 2008).
Heterocyclic Compound Synthesis
Kobayashi et al. (2019) developed a method for preparing [1,4]oxathiino[2,3-d]pyrimidine derivatives, demonstrating an efficient synthesis route that could be relevant for generating compounds with potential pharmaceutical applications (Kobayashi, Yamasaki, Hiyoshi, & Umezu, 2019).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 7-Bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylthiophenol", "2-bromo-1,4-naphthoquinone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "sulfur", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 4-methylthiophenol is reacted with 2-bromo-1,4-naphthoquinone in the presence of sodium ethoxide to form 4-methylsulfanylphenyl-2-bromo-1,4-naphthoquinone.", "Step 2: Ethyl acetoacetate is added to the reaction mixture from step 1 and heated to form 2-(4-methylsulfanylphenyl)-3-oxobutanoic acid ethyl ester.", "Step 3: Ammonium acetate and sulfur are added to the reaction mixture from step 2 and heated to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid ethyl ester.", "Step 4: The reaction mixture from step 3 is hydrolyzed with acetic acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 5: The reaction mixture from step 4 is reacted with hydrochloric acid to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid hydrochloride.", "Step 6: Sodium hydroxide is added to the reaction mixture from step 5 to form 2-(4-methylsulfanylphenyl)-3H-benzo[d][1,3]dioxole-5-carboxylic acid.", "Step 7: The reaction mixture from step 6 is reacted with 2-bromo-3-formylchromone in the presence of ethanol and water to form 7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione." ] } | |
Numéro CAS |
872197-71-2 |
Formule moléculaire |
C18H13BrN2OS2 |
Poids moléculaire |
417.34 |
Nom IUPAC |
7-bromo-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C18H13BrN2OS2/c1-24-13-5-2-10(3-6-13)16-20-17-14(18(23)21-16)9-11-8-12(19)4-7-15(11)22-17/h2-8H,9H2,1H3,(H,20,21,23) |
Clé InChI |
ZAZYFFSLMMAXSB-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


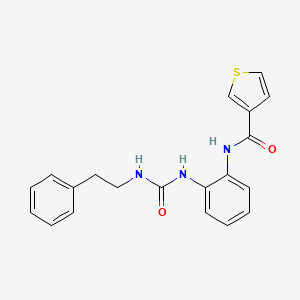


![3-[(4E)-2-(4-bromophenyl)-4-methoxyimino-6-methyl-6,7-dihydro-5H-indol-1-yl]propanoic acid](/img/structure/B2601150.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2601154.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2601158.png)
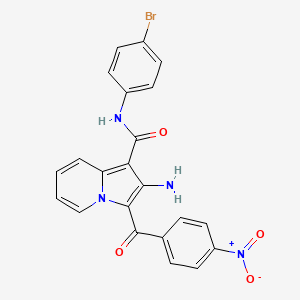
![N-(2-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2601161.png)
![[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2601162.png)
